Cme-carbodiimide
Overview
Description
Cme-carbodiimide is a biochemical reagent widely used in life science research. It is known for its ability to act as a biological material or organic compound, making it valuable in various scientific studies . The compound has a molecular formula of C21H33N3O4S and a molecular weight of 423.57 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cme-carbodiimide can be synthesized through various methods. One common approach involves the reaction of thioureas or ureas with a combination of triphenylphosphine and iodine in the presence of triethylamine. This method allows for the conversion of various substituted substrates into carbodiimides with good to excellent yields . Another method involves the use of carbonyldiimidazole (CDI) in non-aqueous conditions to activate carboxylic acids for direct conjugation to primary amines via amide bonds .
Industrial Production Methods
In industrial settings, carbodiimides are often produced using water-soluble carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDC) for aqueous crosslinking and N,N’-dicyclohexylcarbodiimide (DCC) for non-aqueous organic synthesis methods .
Chemical Reactions Analysis
Types of Reactions
Cme-carbodiimide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form urea derivatives.
Reduction: It can be reduced to form amines.
Substitution: It can participate in substitution reactions to form N-heterocycles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include carboxylic acids, primary amines, and catalysts like triphenylphosphine and iodine . Reaction conditions often involve non-aqueous solvents and controlled temperatures to optimize yields .
Major Products
Major products formed from reactions involving this compound include urea derivatives, amines, and N-heterocycles .
Scientific Research Applications
Cme-carbodiimide has a wide range of applications in scientific research:
Mechanism of Action
Cme-carbodiimide exerts its effects by activating carboxyl groups for direct reaction with primary amines via amide bond formation. This mechanism involves the formation of an intermediate complex that facilitates the conjugation of molecules . In biological systems, it can modify enzyme active sites and inhibit enzyme activity by forming enzyme-inhibitor complexes .
Comparison with Similar Compounds
Cme-carbodiimide is similar to other carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDC) and N,N’-dicyclohexylcarbodiimide (DCC). it is unique in its specific molecular structure and its ability to act as a versatile reagent in both aqueous and non-aqueous conditions . Other similar compounds include N,N’-diisopropylcarbodiimide and diphenylcarbodiimide .
Conclusion
This compound is a valuable compound in scientific research due to its versatility and wide range of applications. Its unique properties and ability to participate in various chemical reactions make it an essential reagent in chemistry, biology, medicine, and industry.
Properties
InChI |
InChI=1S/C14H26N3O.C7H8O3S/c1-17(9-11-18-12-10-17)8-7-15-13-16-14-5-3-2-4-6-14;1-6-2-4-7(5-3-6)11(8,9)10/h14H,2-12H2,1H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCAVSYHPPARHX-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1(CCOCC1)CCN=C=NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60907344 | |
Record name | 4-(2-{[(Cyclohexylimino)methylidene]amino}ethyl)-4-methylmorpholin-4-ium 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60907344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2491-17-0, 102292-00-2 | |
Record name | 1-Cyclohexyl-3-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2491-17-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | CME-carbodiimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002491170 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CME-CARBODIIMIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231596 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Morpholinium, 4-[2-[(cyclohexylcarbonimidoyl)amino]ethyl]-4-methyl-, 4-methylbenzenesulfonate (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-(2-{[(Cyclohexylimino)methylidene]amino}ethyl)-4-methylmorpholin-4-ium 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60907344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[2-[(cyclohexylcarbonimidoyl)amino]ethyl]-4-methylmorpholinium toluene-p-sulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.865 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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